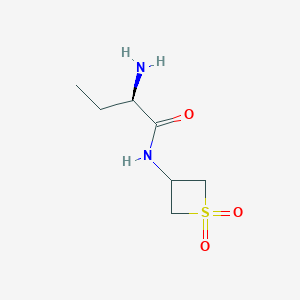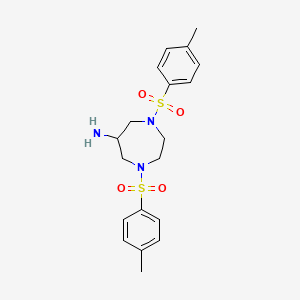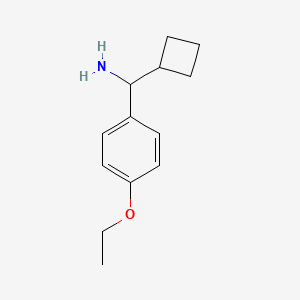
4-(2-Fluoro-phenyl)-3-pyrrol-1-yl-thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoro-phenyl)-3-pyrrol-1-yl-thiophene-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyrrole ring, and a thiophene carboxylic acid moiety
Vorbereitungsmethoden
The synthesis of 4-(2-Fluoro-phenyl)-3-pyrrol-1-yl-thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
4-(2-Fluoro-phenyl)-3-pyrrol-1-yl-thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoro-phenyl)-3-pyrrol-1-yl-thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated aromatic compounds.
Industry: Used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(2-Fluoro-phenyl)-3-pyrrol-1-yl-thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyrrole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules and influence various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-Fluoro-phenyl)-3-pyrrol-1-yl-thiophene-2-carboxylic acid include:
4-Fluorophenylboronic acid: Used in similar synthetic applications and has comparable reactivity.
2-Fluoro-4-formylphenylboronic acid: Another fluorinated aromatic compound with similar chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C15H10FNO2S |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
4-(2-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H10FNO2S/c16-12-6-2-1-5-10(12)11-9-20-14(15(18)19)13(11)17-7-3-4-8-17/h1-9H,(H,18,19) |
InChI-Schlüssel |
NJXWFOPRHUJGKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2N3C=CC=C3)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


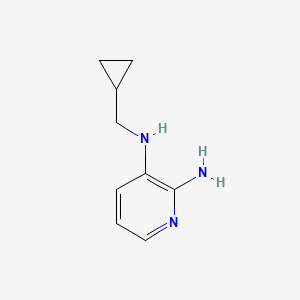


![7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13002849.png)
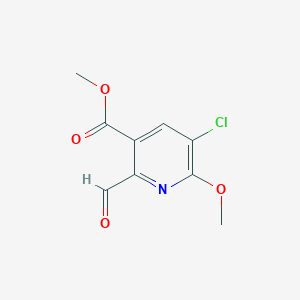

![tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate](/img/structure/B13002867.png)

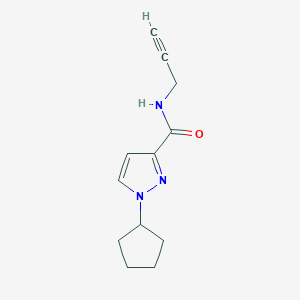
![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
